

Application Notes and Protocols for Quantifying Visual Function Improvement with GA001

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Compound of Interest

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Introduction

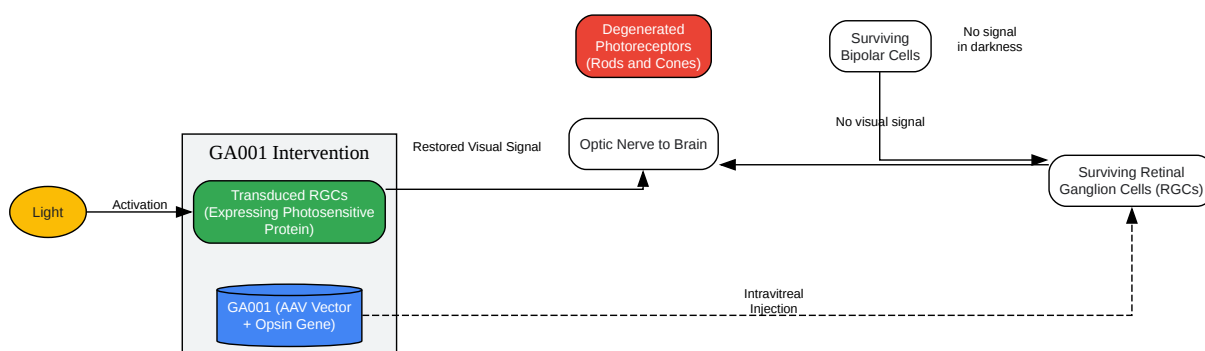
GA001 is an investigational gene therapy developed by GenAns Biotech for the treatment of retinitis pigmentosa (RP), a group of inherited retinal diseases characterized by progressive photoreceptor degeneration leading to severe vision loss.[1] Unlike gene therapies that target specific mutations, **GA001** is a gene-agnostic optogenetic therapy. It utilizes a recombinant adeno-associated viral (AAV) vector to deliver the gene encoding a novel, highly sensitive photosensitive protein (opsin 5, cOpn5) to retinal ganglion cells.[1][2] This approach is designed to restore light-sensing function to the retina even in advanced stages of the disease where photoreceptors have degenerated.[1][3]

Interim results from an Investigator-Initiated Trial (IIT) at Beijing Tiantan Hospital have indicated that patients experienced varying degrees of visual improvement, with some regaining the ability to identify letters and patterns.[1] **GA001** has received clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase II clinical study to further evaluate its efficacy and safety.[1]

These application notes provide a framework for quantifying the visual function improvements observed with **GA001**, including detailed methodologies for key experiments and structured data presentation.

Mechanism of Action

GA001's mechanism of action bypasses the damaged photoreceptor cells (rods and cones) and directly confers light sensitivity to the surviving inner retinal neurons, specifically the retinal ganglion cells. This is achieved by introducing a gene that enables these cells to express a photosensitive protein.



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Caption: Mechanism of action of **GA001** in the retina.

Quantitative Data on Visual Function Improvement

While specific quantitative data from the **GA001** clinical trials are not yet publicly available, the following tables outline the key visual function parameters that are typically measured in clinical trials for retinitis pigmentosa. Interim results from the IIT have been qualitative, indicating "varying degrees of visual improvement" and the ability of some patients to "identify letters and patterns".^[1]

Table 1: Best-Corrected Visual Acuity (BCVA)

Timepoint	Treatment Group (Mean Change from Baseline in ETDRS Letters)	Control Group (Mean Change from Baseline in ETDRS Letters)
Baseline	0	0
Month 3	TBD	TBD
Month 6	TBD	TBD
Month 12	TBD	TBD

ETDRS: Early Treatment Diabetic Retinopathy Study

Table 2: Static Visual Field Assessment (Mean Sensitivity)

Timepoint	Treatment Group (Mean Change from Baseline in Decibels)	Control Group (Mean Change from Baseline in Decibels)
Baseline	0	0
Month 3	TBD	TBD
Month 6	TBD	TBD
Month 12	TBD	TBD

Table 3: Full-Field Stimulus Threshold (FST)

Timepoint	Treatment Group (Mean Change from Baseline in Log cd.s/m ²)	Control Group (Mean Change from Baseline in Log cd.s/m ²)
Baseline	0	0
Month 3	TBD	TBD
Month 6	TBD	TBD
Month 12	TBD	TBD

Table 4: Patient-Reported Outcomes (PROs)

Timepoint	Treatment Group (Mean Change in VFQ-25 Score)	Control Group (Mean Change in VFQ-25 Score)
Baseline	0	0
Month 3	TBD	TBD
Month 6	TBD	TBD
Month 12	TBD	TBD

VFQ-25: National Eye Institute 25-Item Visual Function Questionnaire

Experimental Protocols

The following are detailed protocols for key experiments to quantify visual function in patients treated with **GA001**. These are based on established methodologies used in ophthalmology clinical trials.

Best-Corrected Visual Acuity (BCVA)

Objective: To measure the sharpest vision a patient can achieve with corrective lenses.

Methodology:

- Utilize a certified Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
- Position the patient at a standardized distance from the chart (typically 4 meters).
- Test each eye individually, with the other eye occluded.
- Determine the best correction using a phoropter or trial frames.
- The patient reads the letters on the chart, starting from the top.
- The test is scored based on the number of letters correctly identified. Each letter is assigned a value of 0.02 logMAR.

Static Visual Field Assessment

Objective: To map the patient's field of vision and measure retinal sensitivity.

Methodology:

- Use a Humphrey Field Analyzer or similar automated perimetry device.
- The patient is seated with their chin in the chin rest and one eye covered.
- The patient fixates on a central target.
- Light stimuli of varying intensity are presented at different locations in the visual field.
- The patient presses a button each time they see a light stimulus.
- The instrument calculates the retinal sensitivity at each tested point in decibels (dB).

Full-Field Stimulus Threshold (FST)

Objective: To assess the overall light sensitivity of the retina.

Methodology:

- Dark-adapt the patient for a minimum of 30 minutes.
- Use a Ganzfeld dome to present a full-field light stimulus.
- Present stimuli of varying intensities to determine the dimmest light the patient can detect.
- The threshold is recorded in log candela-seconds per square meter ($\log \text{cd.s/m}^2$).

Patient-Reported Outcomes (PROs)

Objective: To assess the impact of visual function on the patient's quality of life.

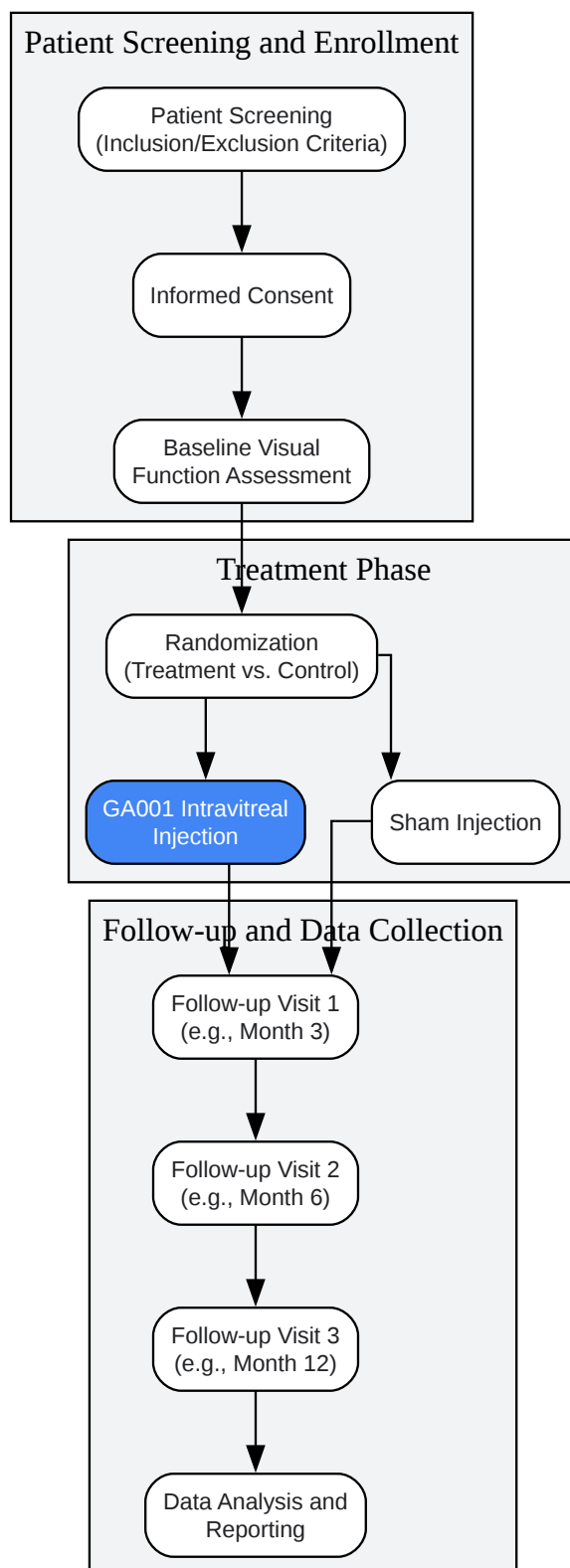
Methodology:

- Administer the National Eye Institute 25-Item Visual Function Questionnaire (VFQ-25).

- The questionnaire consists of 25 questions about vision-related daily activities and well-being.
- The patient or a trained administrator completes the questionnaire.
- Scores are calculated for various subscales, including general vision, ocular pain, near activities, distance activities, social functioning, mental health, role difficulties, and dependency.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating **GA001**.



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Caption: A generalized workflow for a **GA001** clinical trial.

Conclusion

GA001 represents a promising novel approach for the treatment of retinitis pigmentosa. The quantification of visual function improvement is critical for evaluating its efficacy and safety. The protocols and data structures outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential of **GA001** in restoring vision to patients with RP. As more data from the ongoing clinical trials become available, these guidelines will be instrumental in interpreting the clinical significance of the findings.

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